2-Amino-2-butenediamide

Description

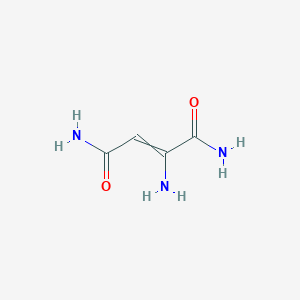

Structure

3D Structure

Properties

IUPAC Name |

2-aminobut-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c5-2(4(7)9)1-3(6)8/h1H,5H2,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYHPLMZKVZJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695905 | |

| Record name | 2-Aminobut-2-enediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18486-76-5 | |

| Record name | 2-Aminobut-2-enediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amidic and Unsaturated Diamidic Chemical Research

The study of 2-Amino-2-butenediamide is situated within the broader field of amide chemistry. The amide bond is one of the most fundamental and ubiquitous functional groups in chemistry and biology, forming the backbone of peptides and proteins. nih.gov In medicinal chemistry, amide bond formation is among the most frequently executed reactions, with an estimated 16% of all reactions in the synthesis of new drugs involving this linkage. nih.govacs.org The amide group possesses a distinctive hydrogen bonding capability, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a donor. nih.gov

Unsaturated amides, particularly α,β-unsaturated amides, are significant structural motifs found in numerous biologically active natural products and synthetic compounds. researchgate.netbeilstein-journals.org Research into these compounds is active, with recent studies exploring α,β-unsaturated amide derivatives as potential antifungal agents designed to overcome drug resistance. acs.orgnih.gov These derivatives have shown the ability to maintain potent antifungal activity while exhibiting enhanced metabolic stability. acs.orgnih.gov Furthermore, γ,δ-unsaturated amides serve as valuable precursors in the synthesis of functionalized heterocyclic compounds such as iminolactones and lactams through halocyclization reactions. rsc.org The ongoing research into amidic structures continues to focus on developing greener, more efficient, and sustainable synthetic protocols. nih.gov

Significance of the Butenediamide Scaffold in Contemporary Organic Synthesis

In modern organic synthesis and medicinal chemistry, a "scaffold" refers to a core molecular structure that provides a foundation for the development of new compounds. biotechacademy.dk This core can be systematically modified with various functional groups to create a library of molecules with diverse properties and potential biological activities. biotechacademy.dk The butenediamide framework represents one such scaffold, valued for its utility in constructing complex molecules.

The significance of the butenediamide scaffold is demonstrated in its application for creating targeted therapeutic agents. For instance, researchers have designed and synthesized novel 2-butenediamide derivatives that act as cholinesterase inhibitors, which are investigated for potential use in treating Alzheimer's disease. sigmaaldrich.com In these studies, a compound identified as "but-2-enedioic acid bis-[(4-chloro-benzyl)-phenyl-amide]" exhibited notable inhibitory activity against the acetylcholinesterase (AChE) enzyme. sigmaaldrich.com The versatility of the scaffold is further highlighted by the synthesis of other derivatives, such as those incorporating thiadiazole or thiazole (B1198619) moieties, which are explored for their potential antimicrobial, antifungal, or anticancer properties. ontosight.aiontosight.ai Additionally, dichloro butenediamides have been developed as specialized reagents for the irreversible and site-selective covalent modification of proteins, underscoring the scaffold's role in chemical biology. cam.ac.ukresearchgate.net

Table 2: Research Findings on Butenediamide Derivatives

| Derivative Class | Application Area | Research Focus |

|---|---|---|

| Substituted 2-Butenediamides | Neurodegenerative Disease | Development of acetyl- and butyryl-cholinesterase inhibitors. sigmaaldrich.comtandfonline.com |

| Thiazole-Substituted Butenediamides | Medicinal Chemistry | Exploration of potential antimicrobial, antifungal, and anticancer properties. ontosight.ai |

Computational and Theoretical Investigations of 2 Amino 2 Butenediamide

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The HOMO of 2-Amino-2-butenediamide is expected to be localized on the amino group and the π-system of the double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl carbons of the diamide (B1670390) functionality, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The charge distribution within the molecule can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These analyses would likely reveal a significant polarization of the C=O and N-H bonds, leading to partial positive charges on the carbonyl carbons and hydrogens of the amide and amino groups, and partial negative charges on the oxygen and nitrogen atoms. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Hypothetical Molecular Orbital Energies and Properties of this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO-1 | -8.5 | Primarily localized on the amide lone pairs |

| HOMO | -6.2 | π-orbital of the C=C double bond and amino group |

| LUMO | 1.5 | π*-orbital of the C=O bonds and C=C double bond |

| LUMO+1 | 2.8 | Primarily localized on the amide carbonyls |

| HOMO-LUMO Gap | 7.7 | Indicates moderate kinetic stability |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Density Functional Theory (DFT) is a powerful method for exploring the potential energy surface of a molecule to identify its stable conformers. For this compound, the key dihedral angles determining its conformation are those around the C-C single bonds and the C-N bonds.

DFT calculations would likely predict several low-energy conformers. The most stable conformer would be determined by a balance of steric hindrance between the amide groups and the amino group, and electronic effects such as conjugation and intramolecular hydrogen bonding. It is plausible that a planar or near-planar conformation is favored to maximize π-conjugation across the double bond and the amide groups. Intramolecular hydrogen bonds between the amino group and one of the amide carbonyls could also play a significant role in stabilizing certain conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| 1 (Global Minimum) | 180° (trans) | 0.00 | Planar, maximized conjugation, minimal steric hindrance |

| 2 | 0° (cis) | 2.5 | Steric clash between amide groups |

Note: The data in this table is illustrative and based on general principles of conformational analysis.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent, typically water, revealing how the solvent influences its structure and dynamics. MD simulations model the movement of atoms over time, governed by a force field that describes the interatomic and intermolecular interactions.

In an aqueous environment, the polar groups of this compound (the amino and amide groups) would form hydrogen bonds with water molecules. The number and lifetime of these hydrogen bonds can be quantified from the MD trajectory. The solvation shell around the molecule would be highly structured, with water molecules oriented to maximize electrostatic interactions with the polar functional groups. These simulations can also reveal the flexibility of the molecule in solution and transitions between different conformational states.

Table 3: Hypothetical Hydrogen Bonding Analysis from MD Simulation of this compound in Water

| Functional Group | Average Number of Hydrogen Bonds (with water) | Average Lifetime (ps) |

|---|---|---|

| Amino (-NH2) | 2.5 | 1.8 |

Note: The data in this table is illustrative and based on typical results from MD simulations of polar organic molecules in water.

Mechanistic Predictions and Transition State Analysis for this compound Reactions

Computational methods can be used to elucidate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the amide groups can be studied by calculating the energy profile of the reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.

The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. For the hydrolysis of this compound, it is expected that the reaction would proceed via a tetrahedral intermediate, and the transition state would involve the nucleophilic attack of a water molecule on the carbonyl carbon. The calculations could also explore whether the reaction is catalyzed by acid or base.

Predictive Modeling of Spectroscopic Signatures (excluding basic identification data)

Theoretical calculations can predict various spectroscopic properties beyond basic identification. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations would identify the electronic transitions responsible for the absorption bands, such as π to π* transitions associated with the conjugated system.

Furthermore, computational methods can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O, N-H, and C=C bonds.

Table 4: Hypothetical Predicted Electronic Transitions of this compound from TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength | Description |

|---|---|---|---|

| 1 | 280 | 0.05 | n -> π* (amide) |

Note: The data in this table is illustrative and based on typical electronic transitions for similar molecules.

Structure-Reactivity Correlations derived from Theoretical Models

By combining the insights from electronic structure calculations, conformational analysis, and mechanistic studies, theoretical models can establish correlations between the structure of this compound and its reactivity.

For example, the calculated atomic charges and HOMO/LUMO distributions can be used to predict the regioselectivity of reactions. The sites with the highest HOMO density are the most likely to be attacked by electrophiles, while sites with the highest LUMO density are susceptible to nucleophilic attack. The conformational preferences of the molecule can also influence its reactivity by affecting the accessibility of the reactive sites. These theoretical predictions can guide the design of new reactions and the synthesis of novel derivatives with desired properties.

Derivatization and Structural Modification of 2 Amino 2 Butenediamide

Synthesis of Functionalized Analogs and Homologs of 2-Amino-2-butenediamide

The synthesis of functionalized analogs of this compound often involves the reaction of a suitable precursor, such as 2,3-dichloromaleic anhydride (B1165640) or fumaryl (B14642384) chloride, with various amines. This approach allows for the introduction of diverse substituents on the amide nitrogens, leading to a wide array of N,N'-disubstituted 2-butenediamide derivatives.

One prominent strategy involves the synthesis of fumaramide (B1208544) derivatives. For instance, a series of N,N'-disubstituted-2-butenediamide derivatives has been synthesized and evaluated for potential biological activities. researchgate.netresearchgate.net These syntheses typically involve the reaction of fumaryl chloride with a range of substituted anilines or other primary/secondary amines in an appropriate solvent. This method provides access to a library of analogs where the substituents on the amide groups are systematically varied.

Another approach focuses on the modification of the butene backbone itself, such as the synthesis of 2,3-dichloro-butenediamides. These compounds are synthesized from maleic acid derivatives and serve as cysteine-selective reagents for protein labeling. nih.gov The introduction of chlorine atoms onto the double bond significantly alters the reactivity of the core structure. nih.gov

The table below summarizes examples of synthesized 2-butenediamide analogs, highlighting the diversity of functional groups that can be incorporated.

| Analog Type | Precursor | Reactant | Resulting Functionalization | Reference |

| N,N'-diaryl fumaramides | Fumaryl chloride | Substituted anilines | Varied aromatic substituents on both amide groups | researchgate.net |

| N,N'-dialkyl fumaramides | Fumaryl chloride | Primary/secondary alkyl amines | Alkyl chains of varying length and branching on amide groups | researchgate.net |

| 2,3-dichloro butenediamides | Dichloromaleic anhydride | Amines | Chlorine atoms on the C=C double bond; various amide substituents | nih.gov |

This table is interactive. Click on the headers to sort the data.

Strategies for Modifying the Amide and Amine Functionalities

The chemical reactivity of this compound is dominated by its amino and amide groups. A variety of chemical transformations can be employed to modify these functionalities, thereby altering the molecule's properties.

Modification of the Amino Group: The primary amino group is a key site for derivatization. Standard methods for amine modification are applicable and include:

N-Acylation: Reaction with acid chlorides or anhydrides introduces an acyl group. savemyexams.com This is a common method to produce substituted amides at the C2 position.

N-Alkylation: Reductive amination or reaction with alkyl halides can introduce one or two alkyl groups, converting the primary amine to a secondary or tertiary amine. nih.gov

Silylation: Treatment with silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can protect the amino group or prepare the molecule for gas chromatography analysis. sigmaaldrich.comthermofisher.comresearchgate.net

Reaction with Isothiocyanates: This yields thiourea (B124793) derivatives, introducing sulfur into the molecule. nih.gov

Modification of the Amide Groups: The two amide groups can also be chemically altered, though this often requires more forcing conditions than amine modification.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions, typically with heating. libretexts.org This would convert this compound into 2-amino-2-butenedioic acid.

Reduction: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce amides to amines. libretexts.org This would transform the diamide (B1670390) into a diamine.

Condensation Reactions: The N-H bonds of the primary amides can participate in condensation reactions, though they are less nucleophilic than the primary amino group. savemyexams.com

The following table outlines common strategies for functional group modification.

| Functional Group | Reaction Type | Reagent(s) | Product | Reference |

| Amino (-NH₂) | Acylation | Acyl chloride / Anhydride | N-acyl derivative | savemyexams.com |

| Amino (-NH₂) | Reductive Alkylation | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-alkyl derivative | nih.gov |

| Amide (-CONH₂) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid | libretexts.org |

| Amide (-CONH₂) | Reduction | LiAlH₄, then H₂O | Amine | libretexts.org |

This table is interactive. Click on the headers to sort the data.

Introduction of Heterocyclic and Carbocyclic Scaffolds to the this compound Core

Incorporating cyclic structures, such as heterocyclic and carbocyclic rings, into the this compound framework is a key strategy for creating structurally complex and diverse molecules. tezu.ernet.inwikipedia.org These scaffolds can significantly influence the molecule's conformation, solubility, and biological interaction profile.

Methods for Introducing Cyclic Scaffolds:

Coupling to Pre-formed Rings: The most direct method is to couple the this compound core, via its amino or amide groups, to a molecule that already contains the desired ring system. This is typically achieved by forming an amide or C-N bond. For example, the amino group can be acylated with a carboxylic acid bearing a heterocyclic (e.g., pyridine, thiazole (B1198619), indole) or carbocyclic (e.g., cyclohexane, phenyl) moiety. mdpi.com

Ring-Forming Reactions: Another approach involves constructing the cyclic system directly onto the this compound core. Multicomponent reactions, where several starting materials combine in a single step, are particularly powerful for this purpose. nih.govnih.gov For example, the amino group could act as a nucleophile in a reaction cascade that culminates in the formation of a new heterocyclic ring.

The synthesis of functionalized 2-amino-4H-chromenes and 3-amino-1,2,4-triazoles from precursors containing amino groups demonstrates the feasibility of building complex heterocyclic systems from simple amines. oiccpress.comnih.gov Similarly, one-pot syntheses of 2-amino-indole-3-carboxamides showcase methods that could be adapted for the elaboration of the this compound structure. nih.gov

Stereochemical Implications in this compound Derivatization

The derivatization of this compound must consider the inherent stereochemical features of the molecule and the potential for creating new stereocenters.

Geometric Isomerism: The carbon-carbon double bond in the butenediamide backbone gives rise to geometric isomerism (E/Z or cis/trans).

Syntheses starting from fumaryl chloride yield the trans (E) isomer, known as fumaramide derivatives. researchgate.netresearchgate.net

Syntheses starting from maleic anhydride or related precursors yield the cis (Z) isomer, known as maleamide (B1587962) derivatives. nih.gov The stability of these isomers can be influenced by substituents, and interconversion is possible under certain conditions (e.g., light or heat), although the double bond is generally configurationally stable.

Optical Isomerism: The C2 carbon atom, bonded to the amino group, is a potential stereocenter.

If the two amide groups are chemically different (R¹ ≠ R² in H₂N-C(CONHR¹)=CH-CONHR²), the C2 carbon becomes chiral, leading to a pair of enantiomers (R/S).

Further derivatization of the amino group or addition reactions across the double bond can introduce new chiral centers, leading to the formation of diastereomers.

Stereoselective Synthesis and Analysis: Controlling the stereochemical outcome of reactions is a central challenge in organic synthesis.

Stereoselective Synthesis: Methodologies have been developed for the stereoselective synthesis of various amino compounds, such as 2-amino-1,3-diols and β²,²-amino acids. nih.govbeilstein-journals.orgbeilstein-journals.org These strategies, which often employ chiral auxiliaries or catalysts, could be adapted to control the stereochemistry of this compound derivatives. nih.gov For example, stereoselective reduction or alkylation could be used to create specific stereoisomers. rsc.orgmdpi.com

Stereochemical Analysis: Once synthesized, the determination of the absolute and relative stereochemistry is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a direct method for separating enantiomers. mdpi.com An indirect method involves derivatization with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral column. nih.govbiorxiv.orgspringernature.com

The table below summarizes key stereochemical considerations.

| Stereochemical Aspect | Description | Control/Analysis Methods | Reference |

| Geometric Isomerism | E/Z (trans/cis) configuration at the C=C double bond. | Choice of starting material (fumaric vs. maleic acid derivative). | researchgate.netnih.gov |

| Enantiomers | R/S configuration at the C2 chiral center (when amide groups are different). | Asymmetric synthesis, chiral resolution. | nih.govbeilstein-journals.org |

| Diastereomers | Arise when multiple stereocenters are present. | Diastereoselective reactions, separation by chromatography. | nih.govmdpi.com |

| Analysis | Separation and identification of stereoisomers. | Chiral HPLC, derivatization with CDA (e.g., FDAA) followed by LC-MS. | mdpi.comnih.govspringernature.com |

This table is interactive. Click on the headers to sort the data.

Synthetic and Methodological Utility of 2 Amino 2 Butenediamide

2-Amino-2-butenediamide as a Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.comthieme.de The utility of a building block is determined by the reactivity of its functional groups and its ability to be incorporated into larger structures. While specific applications of this compound are not extensively documented, its structural motifs—enamine, alkene, and vicinal diamides—are well-known participants in a wide array of organic transformations.

The inherent functionality of this compound makes it a promising candidate for constructing complex molecules, particularly nitrogen-containing heterocycles. The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and materials science, and building blocks containing multiple nitrogen atoms and reactive sites are highly valuable. nih.govfrontiersin.org For instance, related structures like 2-aminobenzothiazole (B30445) and various aminoazoles are extensively used as precursors for a diverse range of heterocyclic systems through multicomponent reactions. nih.govfrontiersin.orgresearchgate.net

The reactivity of this compound can be projected based on its constituent parts:

The enamine moiety is nucleophilic at the alpha-carbon, making it susceptible to reactions with various electrophiles.

The amide groups can participate in cyclization reactions, acting as nucleophiles or undergoing condensation with other functional groups.

The carbon-carbon double bond can undergo addition reactions or participate in cycloadditions.

This combination of functional groups could allow for its use in domino reactions, where a single starting material undergoes a cascade of transformations to rapidly build molecular complexity. Such strategies are frequently employed using α-amino acids, which also contain multiple functional groups, to create complex N-heterocyclic structures. rsc.org

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. The development of novel scaffolds is a central theme in drug discovery and materials science. Bile acids, for example, have been used as rigid scaffolds where hydroxyl groups are converted to amines to introduce new functionalities and recognition sites. mdpi.com Similarly, 2-aminophenols serve as key building blocks for biologically active benzoxazole (B165842) scaffolds. rsc.org

This compound could theoretically serve as a precursor to various heterocyclic scaffolds. Through strategic chemical manipulation, the molecule could be induced to cyclize, forming five, six, or seven-membered rings. For example, intramolecular reactions between the amine and one of the amide groups, or reactions with an external bifunctional reagent, could lead to the formation of lactams, pyridinones, or diazepine (B8756704) derivatives. The resulting scaffold would retain reactive sites for further functionalization, enabling the synthesis of diverse compound libraries.

Application in Materials Science as a Monomer or Precursor (excluding properties)

The application of small molecules as monomers or precursors for polymeric materials depends on their ability to link together into long chains or networks. msu.edu The term prepolymer, or polymer precursor, refers to a monomer or system of monomers that has been reacted to an intermediate molecular mass state, capable of further polymerization. wikipedia.org

The structure of this compound suggests its potential as a monomer in several polymerization strategies. The presence of a carbon-carbon double bond allows for chain-growth polymerization, while the amine and amide groups are suitable for step-growth polymerization.

Chain-Growth Polymerization: The alkene functionality could potentially undergo radical, cationic, or anionic polymerization. Anionic polymerization is often effective for monomers with anion-stabilizing substituents like carbonyl groups. msu.edu

Step-Growth Polymerization: The amine and amide groups can react with other monomers containing complementary functional groups (e.g., acyl chlorides, isocyanates) to form polyamides or polyureas. For instance, in polyurea production, a polyamine is reacted with an isocyanate. wikipedia.org

While direct polymerization studies of this compound are not prominent in the literature, research on related structures provides a basis for its potential. For example, polymers bearing amine moieties are highly valued, and poly(2-oxazolines) can be synthesized using amine-functional initiators to create tailored aminated macromolecules. rsc.org Furthermore, the hydrolysis of a polymer derived from 2-aminopropionitrile, a related amino-functionalized molecule, has been analyzed to determine its fundamental structural units. nih.gov Copolymers of oxanorbornadiene dicarboxylate have also been synthesized to create degradable and functionalizable polymers. rsc.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov The amide and amine groups in this compound are excellent hydrogen bond donors and acceptors, giving the molecule a high potential to form ordered supramolecular assemblies.

Gas-phase studies on proton-bound clusters of aliphatic diamides and amines have demonstrated the fundamental principles of these interactions. rsc.orgrsc.org In these studies, it was shown that diamides form stable proton-bound dimers with amines, where the ammonium (B1175870) group of the protonated amine is solvated by the two amide groups. rsc.org The stability of these clusters, measured by their bond dissociation energy (BDE), highlights the strength of these non-covalent interactions. Such interactions in the condensed phase could lead to the formation of tapes, sheets, or three-dimensional networks, creating novel soft materials. The chemistry of enamine-ones, which are structurally related to the enamine portion of this compound, has also been explored in the context of creating dynamic polymer networks. researchgate.net

| Diamide-Amine Cluster | Bond Dissociation Energy (eV) | Reference |

| [N,N,N′,N′-tetramethyl succinic diamide (B1670390)⋯H⁺⋯n-propylamine] | 0.65 ± 0.08 | rsc.org |

| [N,N,N′,N′-tetramethyl succinic diamide⋯H⁺⋯trimethylamine] | 0.64 ± 0.08 | rsc.org |

This interactive table summarizes the bond dissociation energies for proton-bound clusters of a related diamide with different amines, illustrating the stability of the non-covalent interactions that could drive supramolecular assembly.

Development of Advanced Analytical Techniques for this compound and its Derivatives (excluding basic identification)

The characterization and quantification of novel molecules like this compound and its derivatives rely on advanced analytical techniques that go beyond basic identification. These methods are crucial for purity assessment, structural elucidation, and monitoring reactions. researchgate.netcpur.in

Given its polarity and multiple functional groups, a combination of chromatographic and spectrometric methods would be necessary for a thorough analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for separating such polar compounds from complex mixtures. nih.gov

Mass spectrometry (MS) is essential for determining molecular weight and structural features. However, due to the low volatility of amino- and amide-containing compounds, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com A common strategy is silylation, where active hydrogens on amines and amides are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to increase volatility and thermal stability. researchgate.net The resulting derivatives produce characteristic fragmentation patterns under electron ionization (EI), allowing for detailed structural analysis. nih.gov For example, the analysis of TMS derivatives of amino acids shows predictable fragments that aid in their identification. sigmaaldrich.comnist.govnist.gov

| Derivatization Reagent | Abbreviation | Added Mass per Group (Da) | Target Functional Groups | Reference |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 72 | -NH₂, -CONH₂, -OH, -COOH | researchgate.net |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | 114 | -NH₂, -CONH₂, -OH, -COOH | sigmaaldrich.com |

This interactive table presents common silylating agents used to derivatize polar molecules for GC-MS analysis. This approach would be suitable for analyzing this compound and its derivatives.

Advanced techniques like tandem mass spectrometry (MS/MS) could provide even more detailed structural information by fragmenting specific ions from the initial mass spectrum, helping to pinpoint the location of functional groups and modifications within a derivative molecule. nih.gov Furthermore, the use of artificial intelligence and machine learning is becoming increasingly important for processing the large datasets generated by modern chromatographic and spectrometric analyses. chromatographyonline.com

Future Research Trajectories and Emerging Paradigms for 2 Amino 2 Butenediamide

Exploration of Unconventional Reaction Chemistry

The reactivity of 2-amino-2-butenediamide is largely governed by its functional groups: an amine, two amides, and a carbon-carbon double bond. While standard transformations are predictable, future research could uncover novel reactivity through unconventional methods.

One avenue of exploration lies in the use of advanced catalytic systems. For instance, photoredox catalysis could unlock unique reaction pathways, such as radical additions across the double bond or novel C-H functionalization reactions. Similarly, the application of enzymatic catalysis could lead to highly selective and environmentally benign transformations that are challenging to achieve through traditional chemical methods. acs.org The development of new organocatalysts could also provide alternative and milder conditions for reactions involving this scaffold.

Furthermore, investigating the behavior of this compound under extreme or non-standard conditions, such as high pressure, microwave irradiation, or in supercritical fluids, could reveal unexpected reactivity and lead to the synthesis of novel derivatives. Mechanistic studies employing computational chemistry will be crucial in understanding and predicting the outcomes of these unconventional reactions.

Integration of this compound into Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing the way molecules are prepared, offering advantages in terms of efficiency, safety, and scalability. rsc.orgthieme-connect.com Integrating the synthesis and modification of this compound into these platforms represents a significant future research trajectory.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, could enable better control over reaction parameters such as temperature, pressure, and reaction time for the synthesis of this compound and its derivatives. benthamdirect.comresearchgate.net This approach can be particularly beneficial for managing exothermic reactions or handling hazardous reagents and intermediates in a safer manner. thieme-connect.com The development of continuous flow methods for the synthesis of amides is an active area of research, and these methodologies could be adapted for this compound. rsc.orgbenthamdirect.com

Automated synthesis platforms, which utilize robotics and software to perform multi-step reaction sequences, could accelerate the discovery of new derivatives of this compound. synplechem.comthieme-connect.com By systematically varying reagents and reaction conditions, large libraries of related compounds can be generated and screened for desired properties. This high-throughput approach can significantly shorten the timeline for identifying lead compounds in various applications.

| Parameter | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis |

| Scale | Milligram to kilogram | Microgram to multigram | Microscale to milligram |

| Control | Limited control over mixing and heat transfer | Precise control over reaction parameters | High degree of automation and reproducibility |

| Safety | Potential for runaway reactions | Enhanced safety with small reaction volumes | Reduced manual handling of hazardous materials |

| Throughput | Low to moderate | High | Very high (library generation) |

Interdisciplinary Research Opportunities in Chemical Sciences (excluding biological and clinical)

The unique structural features of this compound make it a promising candidate for interdisciplinary research within the chemical sciences, particularly in materials science and supramolecular chemistry. mit.eduinteresjournals.orgvanderbilt.edu

In materials science, the ability of the amide and amine groups to form hydrogen bonds suggests that this compound could serve as a building block for self-assembling materials. nih.gov Research could focus on the design and synthesis of polymers or metal-organic frameworks (MOFs) incorporating this moiety. The resulting materials could exhibit interesting properties, such as porosity, catalytic activity, or specific recognition capabilities. The interdisciplinary nature of materials science, which combines chemistry, physics, and engineering, provides a fertile ground for exploring the potential of this compound. interesjournals.orgrroij.com

In supramolecular chemistry, this compound could be investigated for its ability to form gels, liquid crystals, or other organized assemblies through non-covalent interactions. nih.gov The presence of multiple hydrogen bond donors and acceptors, along with a rigid double bond, could lead to the formation of well-defined supramolecular structures. The study of these assemblies could provide insights into the principles of molecular self-organization and lead to the development of new functional materials.

Challenges and Opportunities in the Synthesis and Application of Related Butenediamides

The synthesis and application of butenediamide derivatives present both challenges and opportunities. A significant challenge lies in the stereoselective synthesis of substituted butenediamides. rsc.org Controlling the geometry of the double bond (E/Z isomerism) and the stereochemistry of any chiral centers is crucial for defining the three-dimensional structure and, consequently, the properties of the molecule. Developing novel synthetic methodologies to address this challenge is a key area for future research. nih.gov

Despite these challenges, there are numerous opportunities for the application of butenediamide derivatives. For example, dichloro butenediamides have been explored as reagents for protein conjugation. researchgate.netresearchgate.netnih.gov This highlights the potential for other functionalized butenediamides to be used as tools in chemical biology and bioconjugation, even though the biological applications themselves are outside the scope of this article. The development of new butenediamide-based linkers and probes remains a promising avenue of investigation.

Q & A

Q. What are the established synthetic routes for 2-Amino-2-butenediamide, and how can reaction conditions be optimized for academic laboratory settings?

A common approach involves cyclization reactions of precursor amides under controlled conditions. For example, cyclization using catalytic acids or bases at temperatures between 60–80°C can yield the target compound. Optimization should focus on solvent polarity (e.g., DMF vs. THF), reaction time (monitored via TLC), and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity samples. Literature on analogous compounds suggests that pH adjustments during workup can improve yields by stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of NH₂ and conjugated double-bond protons. Compare chemical shifts with computational predictions (e.g., using PubChem data or DFT calculations) to validate tautomeric forms .

- IR Spectroscopy : Identify characteristic stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns against theoretical values. Cross-reference with databases like PubChem to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in solution-phase experiments?

- Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors, especially in heated reactions.

- Store solutions in sealed, labeled containers away from oxidizing agents.

- Dispose of waste via approved chemical disposal protocols, as amine-containing compounds may form hazardous byproducts under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallography and NMR data when determining the tautomeric equilibrium of this compound?

Contradictions often arise from dynamic equilibria between keto-enol tautomers. To resolve this:

- Perform variable-temperature NMR to observe shifts in proton environments as temperature changes.

- Use X-ray crystallography at multiple temperatures to capture dominant tautomeric forms in the solid state.

- Apply computational chemistry (e.g., DFT) to calculate energy differences between tautomers and predict equilibrium populations. Triangulate results with spectroscopic data to validate conclusions .

Q. What experimental design considerations are paramount when investigating the compound’s catalytic activity in asymmetric synthesis?

- Substrate scope : Test diverse electrophiles (e.g., aldehydes, ketones) to assess catalytic versatility.

- Chiral environment : Use enantiopure ligands or solvents to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Kinetic studies : Conduct time-resolved experiments to determine rate constants and identify rate-limiting steps. Compare with control reactions lacking the catalyst to isolate its effect .

Q. What computational chemistry approaches best predict the compound’s reactivity in nucleophilic addition reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the α,β-unsaturated system in this compound may act as a Michael acceptor.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to predict regioselectivity.

- QSPR Models : Correlate electronic descriptors (e.g., Hammett constants) with experimental reaction rates to build predictive frameworks. Validate models against kinetic data from controlled experiments .

Methodological Notes

- Data Validation : Cross-check experimental results with primary literature and computational predictions to address discrepancies. For example, inconsistent melting points may indicate polymorphism or impurities .

- Ethical Compliance : Adhere to institutional safety guidelines and cite all referenced methodologies (e.g., PubChem data, synthesis protocols) to maintain reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.